molecular formula C16H16FNO3 B5813494 2-(2-fluorophenoxy)-N-(4-methoxybenzyl)acetamide

2-(2-fluorophenoxy)-N-(4-methoxybenzyl)acetamide

Cat. No. B5813494
M. Wt: 289.30 g/mol
InChI Key: JTGOSMVJUGYDKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, involves specific strategies to enhance the stability and binding affinity of the compound towards target receptors. A notable approach is the substitution of hydrogen atoms with deuterium to reduce the metabolic rate without altering the binding affinity for peripheral benzodiazepine receptor (PBR) (Zhang et al., 2005). The synthesis process typically includes steps such as reacting diiodomethane-d(2) with a phenol precursor, followed by alkylation with fluoromethyl iodide-d(2) (Zhang et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of related compounds through X-ray crystallography reveals specific spatial arrangements that contribute to their biological activity. Studies such as those on 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one provide insights into the electronic and spatial structures that are crucial for binding interactions (Ivashchenko et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with specific biological targets. For example, the interaction with peripheral benzodiazepine receptors (PBR) in the brain suggests a potential for imaging and therapeutic applications in neurological conditions (Zhang et al., 2005). The modification of the chemical structure, such as deuterium substitution, has been shown to influence the metabolic stability and in vivo behavior of these compounds.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application. The synthesis and characterization of related compounds, like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, provide valuable data on their physical properties, which are essential for formulation and delivery considerations in potential pharmaceutical applications (Man-li, 2008).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under physiological conditions, and the ability to cross biological barriers, are determined by the compound's molecular structure and substituents. Investigations into the chemical properties of compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and their analogs have contributed to understanding their interactions with biological targets and their potential therapeutic and diagnostic applications (Zhang et al., 2005).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-13-8-6-12(7-9-13)10-18-16(19)11-21-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGOSMVJUGYDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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